Betaxolol Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

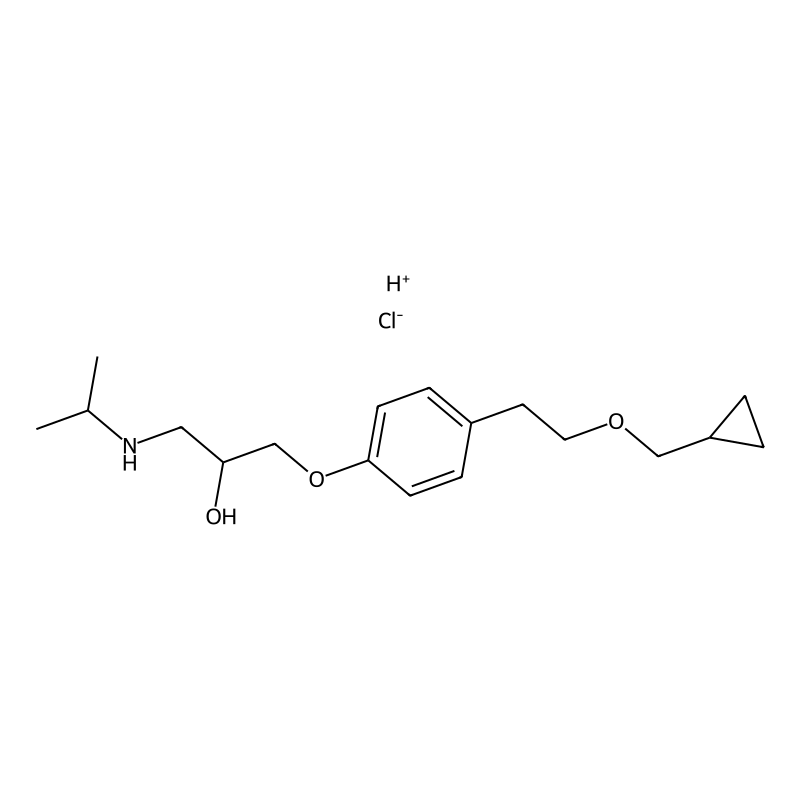

Canonical SMILES

BETAXOLOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved indications.

See also: Betaxolol (has active moiety); Betaxolol hydrochloride; pilocarpine hydrochloride (component of).

Betaxolol Hydrochloride is a highly potent, cardioselective β1-adrenergic receptor antagonist utilized extensively in both ophthalmic and cardiovascular drug development. Unlike non-selective beta-blockers, it lacks intrinsic sympathomimetic activity and exhibits minimal membrane-stabilizing effects at standard clinical doses. Procured primarily as a highly water-soluble hydrochloride salt, it provides an essential balance of lipophilicity for tissue permeation (such as corneal penetration) and aqueous solubility for stable liquid formulations. Its dual clinical utility—lowering intraocular pressure (IOP) topically and managing systemic hypertension orally—makes it a high-value active pharmaceutical ingredient (API) for targeted therapeutic manufacturing [1].

Research Fit

Generic substitution in formulation and procurement fails because closely related beta-blockers lack Betaxolol Hydrochloride's specific pharmacokinetic and receptor-binding profile. Replacing it with the industry-standard ophthalmic benchmark, timolol maleate, introduces non-selective β2 blockade, which can trigger severe bronchospasm in susceptible patients upon systemic absorption from eye drops. Substituting with other β1-selective agents like metoprolol tartrate significantly shortens the therapeutic half-life, necessitating complex sustained-release excipients to achieve 24-hour efficacy. Furthermore, attempting to formulate with betaxolol free base instead of the hydrochloride salt results in critical failures in aqueous solubility, preventing the creation of stable, homogenous liquid dosage forms [1].

Substitution Risk

Receptor Selectivity & Pulmonary Safety

Betaxolol Hydrochloride is a highly selective β1-adrenergic antagonist, whereas the standard ophthalmic benchmark, timolol maleate, is a non-selective β1/β2 blocker. In clinical and pharmacological comparisons, systemic absorption of topical timolol frequently induces β2-mediated bronchoconstriction in susceptible patients. Betaxolol Hydrochloride avoids this pathway, maintaining respiratory safety while achieving comparable intraocular pressure (IOP) reductions [1].

| Evidence Dimension | Receptor selectivity and pulmonary risk |

| Target Compound Data | Selective β1 blockade; avoids bronchospasm |

| Comparator Or Baseline | Timolol maleate (Non-selective β1/β2 blockade; triggers bronchospasm) |

| Quantified Difference | Elimination of β2-mediated respiratory side effects with equivalent ocular hypotensive efficacy |

| Conditions | Topical ophthalmic administration in patients with reactive airway disease |

Allows procurement teams to source a safer API for glaucoma formulations targeting elderly populations or patients with comorbid chronic obstructive pulmonary disease (COPD).

Pharmacokinetic Half-Life & Formulation Design

For systemic cardiovascular applications, Betaxolol Hydrochloride demonstrates an elimination half-life of 12 to 22 hours. In contrast, the widely used cardioselective alternative, metoprolol tartrate, exhibits a much shorter half-life of 3 to 7 hours [1]. This extended pharmacokinetic profile yields a trough-to-peak ratio exceeding 66%, enabling stable 24-hour blood pressure control from a standard immediate-release formulation.

| Evidence Dimension | Plasma elimination half-life |

| Target Compound Data | 12–22 hours |

| Comparator Or Baseline | Metoprolol tartrate (3–7 hours) |

| Quantified Difference | 3x to 4x longer systemic half-life |

| Conditions | Oral administration for essential hypertension |

Eliminates the need to engineer complex, costly sustained-release polymer matrices to achieve once-daily dosing, simplifying the manufacturing process.

Aqueous Solubility & Liquid Formulation

The hydrochloride salt form of betaxolol provides an aqueous solubility of approximately 350 mg/mL [1]. This is orders of magnitude higher than betaxolol free base, which exhibits very low aqueous solubility. The high solubility of the hydrochloride salt easily accommodates the standard 2.5 mg/mL to 5.0 mg/mL (0.25% to 0.5% w/v) concentrations required for commercial ophthalmic solutions without the need for complex solubilizers or suspension stabilizers.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | ~350 mg/mL |

| Comparator Or Baseline | Betaxolol free base (practically insoluble) |

| Quantified Difference | Orders of magnitude increase in water solubility |

| Conditions | Standard aqueous buffer systems at physiological pH |

Ensures straightforward, cost-effective manufacturing of stable, homogenous liquid ophthalmic drops and oral solutions.

Ion Channel Blockade & Retinal Neuroprotection

Beyond its primary beta-blocking activity, Betaxolol Hydrochloride directly interacts with L-type voltage-gated calcium (Ca2+) and sodium (Na+) channels to reduce ion influx. In retinal ganglion cell models of ischemia-reperfusion injury, betaxolol significantly attenuates neuronal death. Timolol maleate, which lacks meaningful affinity for these voltage-sensitive channels, fails to provide this direct neuroprotective effect [1].

| Evidence Dimension | Voltage-gated Na+ and Ca2+ channel influx reduction |

| Target Compound Data | Significant reduction in ion influx and neuronal death |

| Comparator Or Baseline | Timolol maleate (Negligible channel affinity and inferior neuroprotection) |

| Quantified Difference | Direct attenuation of ischemia-induced retinal ganglion cell loss independent of IOP reduction |

| Conditions | In vitro and in vivo retinal ischemia-reperfusion models |

Provides a dual-action pharmacological profile, making it the preferred API for advanced glaucoma therapies focused on both pressure reduction and optic nerve preservation.

Ophthalmic Solutions for Respiratory-Risk Patients

Because of its strict β1 cardioselectivity, Betaxolol Hydrochloride is the API of choice when developing topical glaucoma treatments for demographics with high rates of asthma or COPD. It avoids the β2-mediated bronchospasm risks associated with non-selective benchmarks like timolol [1].

Once-Daily Immediate-Release Antihypertensives

The 12–22 hour half-life of Betaxolol Hydrochloride allows formulators to create once-daily oral solid dosage forms using standard immediate-release excipients, avoiding the manufacturing complexity and matrix-engineering required by shorter-acting agents like metoprolol tartrate [2].

Dual-Action Glaucoma Therapeutics

Due to its secondary action on L-type calcium and sodium channels, Betaxolol Hydrochloride serves as a primary reference compound in neuroprotection assays, offering a baseline for developing next-generation drugs that simultaneously lower intraocular pressure and protect retinal ganglion cells from ischemic injury [3].

Application Fit Matrix

References

- [1] Feghali JG, et al. A comparison of betaxolol and timolol in open angle glaucoma and ocular hypertension. Acta Ophthalmol (Copenh). 1988 Apr;66(2):180-6.

- [2] Sabarudin A, Sun Z. Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. World J Cardiol 2013; 5(12): 453-458.

- [3] Osborne NN, et al. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma. Brain Res Bull. 2004 Feb 15;62(6):525-8.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Classes

Use Classification

Explore Compound Types